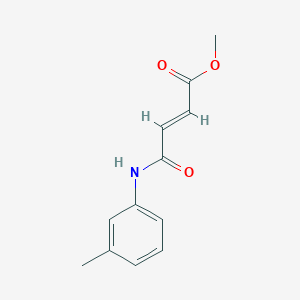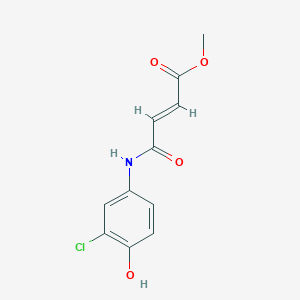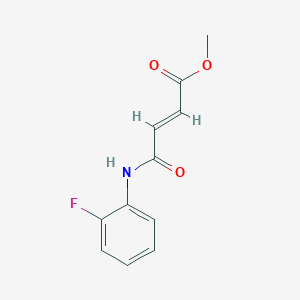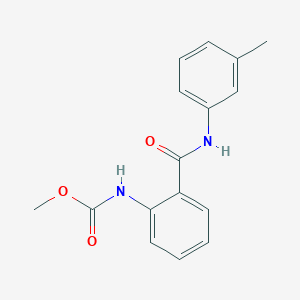![molecular formula C25H31N3O3 B281972 2-({4-[4-(2-Methylphenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281972.png)
2-({4-[4-(2-Methylphenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({4-[4-(2-Methylphenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MCC-950 and belongs to the class of small molecule inhibitors that target the NLRP3 inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system that plays a crucial role in the inflammatory response. MCC-950 has been shown to inhibit the activation of the NLRP3 inflammasome, making it a promising candidate for the treatment of various inflammatory disorders.
Mécanisme D'action
MCC-950 works by inhibiting the activation of the NLRP3 inflammasome, which is a key component of the innate immune system. The NLRP3 inflammasome is responsible for the production of IL-1β, a pro-inflammatory cytokine that plays a crucial role in the inflammatory response. MCC-950 binds to the NLRP3 inflammasome and prevents its activation, thereby reducing the production of IL-1β and mitigating the inflammatory response.
Biochemical and Physiological Effects
MCC-950 has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory properties, MCC-950 has been shown to have a neuroprotective effect in animal models of Alzheimer's disease. MCC-950 has also been shown to reduce the levels of uric acid in the blood, making it a potential treatment for gout.
Avantages Et Limitations Des Expériences En Laboratoire
MCC-950 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, MCC-950 has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. It also has limited stability in solution, which can make it challenging to store and transport.
Orientations Futures
There are several future directions for research on MCC-950. One area of research is the development of more potent and selective inhibitors of the NLRP3 inflammasome. Another area of research is the investigation of the potential therapeutic applications of MCC-950 in other inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, more research is needed to understand the long-term safety and efficacy of MCC-950 in humans.
Méthodes De Synthèse
The synthesis of MCC-950 involves several steps, including the preparation of the starting materials and the coupling of the aniline and carboxylic acid components. The process begins with the preparation of 2-chlorocyclohexanecarboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then coupled with 4-(2-methylphenyl)-1-piperazinecarboxylic acid to form the intermediate product. The final step involves the coupling of the intermediate product with 4-aminobenzoyl chloride to form MCC-950.
Applications De Recherche Scientifique
MCC-950 has been extensively studied for its therapeutic potential in various inflammatory disorders, including multiple sclerosis, Alzheimer's disease, and gout. In a study published in Nature Medicine, researchers demonstrated that MCC-950 was effective in reducing the severity of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis. The study also showed that MCC-950 was able to prevent the production of IL-1β, a pro-inflammatory cytokine, by inhibiting the activation of the NLRP3 inflammasome.
Propriétés
Formule moléculaire |
C25H31N3O3 |
|---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
2-[[4-[4-(2-methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H31N3O3/c1-18-6-2-5-9-23(18)28-16-14-27(15-17-28)20-12-10-19(11-13-20)26-24(29)21-7-3-4-8-22(21)25(30)31/h2,5-6,9-13,21-22H,3-4,7-8,14-17H2,1H3,(H,26,29)(H,30,31) |
Clé InChI |
PFFYSLOMCJTWPH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4CCCCC4C(=O)O |
SMILES canonique |
CC1=CC=CC=C1N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4CCCCC4C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(2-Methylbenzyl)amino]carbonyl}benzoic acid](/img/structure/B281889.png)
![4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid](/img/structure/B281891.png)
![4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid](/img/structure/B281892.png)
![4-methyl-7-{2-[4-(2-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281896.png)
![4-methyl-7-{2-[4-(3-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281897.png)
![7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281898.png)



![Methyl 4-[(2-methylbenzyl)amino]-4-oxo-2-butenoate](/img/structure/B281907.png)


![Methyl 4-oxo-4-[(2-phenylethyl)amino]-2-butenoate](/img/structure/B281911.png)
